2-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile
Description
Properties
IUPAC Name |
2-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21N3/c31-16-13-22-1-7-25(8-2-22)28-19-29(26-9-3-23(4-10-26)14-17-32)21-30(20-28)27-11-5-24(6-12-27)15-18-33/h1-12,19-21H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBDPTLGINUZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC(=CC(=C2)C3=CC=C(C=C3)CC#N)C4=CC=C(C=C4)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(5’-(4-(Cyanomethyl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)diacetonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2’-(5’-(4-(Cyanomethyl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)diacetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,2’-(5’-(4-(Cyanomethyl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)diacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,2’-(5’-(4-(Cyanomethyl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)diacetonitrile involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between the target compound and selected analogs:
Key Insights from Comparative Analysis
Electronic and Reactivity Profiles
- The target compound’s cyanomethyl groups are moderately electron-withdrawing, likely influencing its electronic polarization and π-stacking capabilities. This contrasts with N-(4-dimethylamino 3,5-dinitrophenyl) acetonitrile , where electron-donating (dimethylamino) and withdrawing (nitro) groups create a push-pull system, enhancing charge-transfer properties.
- (Triphenylphosphoranylidene)acetonitrile exhibits ylide reactivity due to the phosphoranylidene group, enabling participation in Wittig reactions—a stark contrast to the target’s aromatic stability.
Solubility and Stability
- 2-[(4-fluorophenyl)sulfanyl]acetonitrile benefits from fluorine’s hydrophobic character, whereas the target’s multiple aromatic rings may reduce solubility in polar solvents. Stability under acidic/basic conditions remains speculative but could mirror trends in aryl-acetonitrile derivatives.
Biological Activity
2-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, structure-activity relationships, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, including the formation of key intermediates through various chemical reactions. The structure-activity relationship studies have indicated that modifications in the phenyl rings and the cyanomethyl substituents significantly affect the biological activity of the compound.
Key Structural Features:
- Cyanomethyl Groups: These groups enhance lipophilicity and may play a role in receptor binding.
- Phenyl Rings: The arrangement and substitution patterns on the phenyl rings influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antimicrobial efficacy .
Anticonvulsant Activity
In vivo studies have revealed that certain derivatives possess anticonvulsant properties. The evaluation of these compounds in maximal electroshock seizure (MES) models indicated that they exceeded the activity of standard anticonvulsants like phenobarbital, suggesting their potential as therapeutic agents for epilepsy .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were assessed using various cancer cell lines. Notably, the compound exhibited selective toxicity towards cancer cells while showing low toxicity to normal cells. Hemolytic activity tests indicated minimal lysis (%lysis range from 3.23 to 15.22%), further supporting its safety profile .
Case Studies
Several case studies have highlighted the biological implications of this compound:
-
In Vivo Efficacy in Animal Models:
- A study demonstrated that specific derivatives significantly reduced seizure frequency in animal models compared to controls.
- The mechanism was linked to modulation of neurotransmitter systems, particularly GABAergic pathways.
- Combination Therapy:
Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
